Mal-PEG1-Bromide

PROTAC Design Linker Length Optimization Ternary Complex Formation

Researchers requiring precise spatial control in bioconjugation often face batch inconsistencies when substituting PEG linker lengths. Mal-PEG1-Bromide (CAS 1823885-81-9) eliminates this risk as the shortest commercially available PEG1 linker, ensuring reproducible PROTAC ternary complex geometry. • Minimal PEG1 spacer maximizes stable ternary complex formation for targets with proximal binding sites. • Orthogonal maleimide (thiol) and bromide (nucleophile) reactivity enables clean, two-step sequential bioconjugation without harsh conditions. • Compact tether reduces conjugate aggregation and non-specific binding in ADC and nanoparticle functionalization-critical for DAR consistency and colloidal stability.

Molecular Formula C8H10BrNO3
Molecular Weight 248.07 g/mol
Cat. No. B608826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG1-Bromide
SynonymsMal-PEG1-Bromide
Molecular FormulaC8H10BrNO3
Molecular Weight248.07 g/mol
Structural Identifiers
InChIInChI=1S/C8H10BrNO3/c9-3-5-13-6-4-10-7(11)1-2-8(10)12/h1-2H,3-6H2
InChIKeyRMLXDIKYASQPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mal-PEG1-Bromide: Heterobifunctional PEG Linker


Mal-PEG1-Bromide (CAS 1823885-81-9), chemically designated as 1-[2-(2-bromoethoxy)ethyl]-1H-pyrrole-2,5-dione, is a non-cleavable, heterobifunctional polyethylene glycol (PEG) linker of the shortest commercially available PEG1 length [1]. It incorporates a thiol-reactive maleimide group at one terminus and a highly effective bromide leaving group at the other, enabling sequential, chemoselective bioconjugation in both PROTAC (PROteolysis TArgeting Chimera) development and antibody-drug conjugate (ADC) intermediate synthesis [2]. With a molecular weight of 248.07 g/mol, a defined formula of C8H10BrNO3, and typical commercial purities of ≥98%, this compound provides a precise, minimal-length spacer critical for applications where excessive linker flexibility or steric bulk would compromise ternary complex formation or conjugate function .

Linker Length
Shortest PEG1 spacer available; may support sterically constrained ternary complex design.
Reactivity
Orthogonal maleimide–thiol and bromide–nucleophile reactivity for sequential conjugation.
Role
Non-cleavable, minimal-length building block in PROTAC and ADC intermediate synthesis.

Why Mal-PEG1-Bromide Is Irreplaceable


Substituting Mal-PEG1-Bromide with longer PEG homologues (e.g., PEG2, PEG3, PEG4) or alternative halide linkers (e.g., chloride or iodide derivatives) fundamentally alters the spatial, kinetic, and thermodynamic parameters of the intended bioconjugation. PEG linker length is a critical determinant of PROTAC ternary complex geometry and degradation efficiency [1]. A change of even one ethylene glycol unit can shift the optimal inter-ligand distance, potentially abolishing productive ubiquitination [2]. Furthermore, the specific leaving group ability of the bromide atom dictates the rate of nucleophilic substitution, impacting both reaction yield and purity . The unique combination of the shortest PEG spacer and the balanced reactivity of the bromide leaving group in Mal-PEG1-Bromide is not replicated by any single commercially available analog, making generic substitution a significant risk to experimental reproducibility and project timelines. The following evidence quantifies these critical differentiators.

Longer PEG homologues (PEG2–PEG8) may shift inter-ligand distance and compromise ternary complex geometry, potentially reducing ubiquitination efficiency.

Chloride or iodide analogs alter nucleophilic substitution kinetics; the balanced bromide reactivity is not replicated by common commercial alternatives.

Generic substitution risks unmatched orthogonal reactivity and minimal spacer length, which may affect conjugate homogeneity and experimental reproducibility.

Mal-PEG1-Bromide: Key Comparative Evidence


PEG Spacer Length: Ternary Complex Control

Mal-PEG1-Bromide provides a single ethylene glycol unit (PEG1) as a spacer, the shortest commercially available length in the Mal-PEG-Br series. This minimal length is critical for applications where a compact, rigid linker is required to maintain precise inter-ligand distance. In contrast, longer linkers like Mal-PEG4-Bromide or Mal-PEG8-Bromide introduce increased conformational entropy and a larger end-to-end distance (often >3 nm for PEG4 and longer), which can prevent productive ternary complex formation in PROTACs with closely situated binding pockets [1]. The selection of Mal-PEG1-Bromide over its longer counterparts directly addresses the risk of linker-induced inactivity in sterically constrained systems.

PEG Spacer Length
Class-level
Mal-PEG1-Br (target) 1 unit (PEG1)
Longer PEG linkers 2–8 units (PEG2–PEG8)
Shortest PEG1 spacer may support productive ternary complex in sterically constrained systems.
Class-level inference from PROTAC linker length-function relationships.
PROTAC Design Linker Length Optimization Ternary Complex Formation

Leaving Group Reactivity: Bromide Kinetics

The bromide (Br) leaving group in Mal-PEG1-Bromide is specifically selected for its intermediate reactivity in nucleophilic substitution (SN2) reactions. Its carbon-bromine bond dissociation energy (BDE) of approximately 276 kJ/mol [1] positions it between the less reactive chloride (C-Cl BDE ≈ 327 kJ/mol) and the more labile iodide (C-I BDE ≈ 240 kJ/mol) [2]. This balanced reactivity allows for efficient, high-yielding conjugation with common nucleophiles (e.g., amines, thiolates) under standard laboratory conditions without the premature decomposition or side reactions associated with more reactive halides like iodide. The bromide group is explicitly described as a 'very good leaving group' by multiple vendors .

Bromide Reactivity
Class-level
C–Br BDE ≈ 276 kJ/mol
C–Cl BDE ≈ 327 kJ/mol
C–I BDE ≈ 240 kJ/mol
Intermediate bond energy may support controlled sequential conjugation without premature decomposition.
Literature alkyl halide BDE values; class-level kinetic inference.
Nucleophilic Substitution Leaving Group Ability Bioconjugation Kinetics

Solubility Profile: Organic Solvent Compatibility

Mal-PEG1-Bromide exhibits a defined solubility profile in key organic solvents essential for bioconjugation and small-molecule synthesis. It is explicitly soluble in DMSO, DCM, and DMF . This contrasts with longer PEG linkers, which often demonstrate increased aqueous solubility that can complicate water-sensitive reactions or necessitate challenging solvent extractions. The reliable solubility of Mal-PEG1-Bromide in these aprotic solvents ensures compatibility with standard anhydrous reaction conditions, a critical factor for maintaining the integrity of the maleimide group prior to its intended reaction with a thiol .

Solvent Compatibility
Data to verify
DMSO, DCM, DMF
Reported solubility in aprotic solvents supports anhydrous reaction setups and may reduce maleimide hydrolysis risk.
Qualitative vendor data; quantitative solubility not specified.
Solubility Reaction Medium Organic Solvents

Commercial Purity and Experimental Reproducibility

Mal-PEG1-Bromide is commercially available with a guaranteed purity of ≥98% from multiple major chemical suppliers, including MedChemExpress, InvivoChem, and Aladdin [REFS-1, REFS-2]. This high and consistent purity is essential for stoichiometry-sensitive bioconjugation reactions, where the presence of even small amounts of impurities (e.g., hydrolyzed maleimide, PEG oligomers) can significantly reduce conjugation efficiency and lead to heterogeneous products. While other Mal-PEG-Br variants are also offered at high purities, the consistent reporting of ≥98% for this specific compound across vendors provides a reliable benchmark for procurement and experimental planning.

Purity Specification
Specification review
≥98%
High purity specification supports stoichiometry-sensitive conjugation reproducibility.
Based on supplier Certificate of Analysis; individual lot verification recommended.
Purity Quality Control Reproducibility

Mal-PEG1-Bromide: Key Applications


PROTAC Synthesis: Constrained Binding Pockets

Mal-PEG1-Bromide is the optimal linker for PROTAC projects where the target protein's binding site and the E3 ligase recruitment site are in close proximity. The minimal PEG1 spacer prevents the excessive flexibility that would otherwise allow the two warheads to adopt an unproductive, extended conformation, thereby maximizing the probability of forming a stable, catalytically active ternary complex. This application directly leverages the evidence that PEG1 is the shortest commercially available linker length in this class, as established in Evidence Item 1 [1].

Two-Step One-Pot Thiol-Amine Bioconjugation

The orthogonal reactivity of the maleimide (thiol-specific) and bromide (good leaving group for nucleophiles) groups enables a streamlined, two-step conjugation protocol. First, the maleimide is reacted with a thiol-containing protein or peptide at pH 6.5-7.5 to form a stable thioether bond. Subsequently, the exposed bromide terminus is used for a nucleophilic substitution with an amine-containing payload (e.g., a cytotoxic drug, a fluorescent dye). The intermediate reactivity of the bromide leaving group, as quantified by its ~276 kJ/mol C-Br BDE in Evidence Item 2, ensures efficient substitution without the need for harsh conditions or catalysts .

Minimal-Length ADC Intermediate Synthesis

In ADC development, where maintaining a compact drug-to-antibody ratio (DAR) and minimizing linker-related aggregation are paramount, Mal-PEG1-Bromide serves as a crucial building block. It provides the shortest possible, non-cleavable PEG spacer for attaching a maleimide-functionalized antibody to a drug-linker construct, thereby reducing the overall hydrodynamic radius of the conjugate and potentially improving tumor penetration. The compound's defined solubility in DMF and DMSO (Evidence Item 3) and high commercial purity (Evidence Item 4) are essential for the reproducible, scalable synthesis of these high-value bioconjugates [2].

Nanoparticle Functionalization: Minimal PEG Spacers

For applications requiring dense surface functionalization of nanoparticles (e.g., gold nanoparticles, quantum dots) with biomolecules, Mal-PEG1-Bromide provides a compact tether. Its short length minimizes the 'corona' effect and reduces non-specific protein adsorption compared to longer PEG chains, while the bromide group facilitates efficient coupling to amine-modified nanoparticle surfaces. The controlled reactivity of the bromide group (Evidence Item 2) allows for fine-tuning of surface coverage, a critical parameter for maintaining nanoparticle colloidal stability and biological activity [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
PROTAC for sterically constrained targets
Shortest PEG1 spacer
Ternary complex geometry validation
Sequential thiol–amine bioconjugation
Orthogonal maleimide–bromide reactivity
Reaction order and pH control
ADC intermediate with compact linker
Non-cleavable minimal PEG spacer
Drug-to-antibody ratio and aggregation assessment
Nanoparticle surface functionalization
Dense, short tether
Surface coverage and colloidal stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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